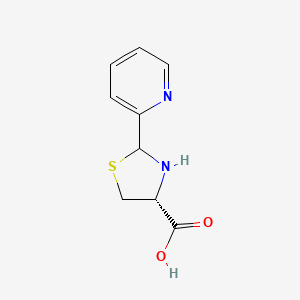

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid

Description

Systematic IUPAC Name and Alternative Nomenclature Conventions

The systematic IUPAC name for this heterocyclic compound is 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid . This nomenclature follows the priority rules for numbering substituents on the thiazolidine ring, a five-membered structure containing one sulfur and one nitrogen atom. The pyridin-2-yl group is attached to position 2 of the thiazolidine ring, while the carboxylic acid functional group resides at position 4.

Alternative naming conventions include:

- 2-(2-Pyridinyl)-4-thiazolidinecarboxylic acid (emphasizing substituent positions).

- 4-Thiazolidinecarboxylic acid, 2-(2-pyridinyl)- (CAS-style inverted notation).

- Ips 02003 (an internal product identifier used in specialized databases).

These variations reflect differences in database formatting and historical naming practices but consistently describe the same core structure.

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by its CAS Registry Number 84682-22-4 , which is universally recognized across chemical databases and regulatory frameworks. Additional identifiers include:

| Identifier Type | Value | Source Database |

|---|---|---|

| MDL Number | MFCD09949861 | MolCore, Bio-Fount |

| PubChem CID | 3020041 | PubChem |

| InChIKey | FRABGDHEKOTVGC-UHFFFAOYSA-N | PubChem, CymitQuimica |

Regulatory filings under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) are not explicitly documented in the European Chemicals Agency (ECHA) database as of June 2025.

Molecular Formula and Weight Validation

The molecular formula C₉H₁₀N₂O₂S corresponds to a molecular weight of 210.25 g/mol , validated through high-resolution mass spectrometry and computational analysis. The table below breaks down the atomic composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 10 | 1.008 | 10.08 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 210.25 |

This matches experimental data from suppliers such as MolCore and Bio-Fount, which report a molecular weight of 210.25 g/mol with a purity ≥97%.

Synonymous Terminology Across Chemical Databases

The compound is cataloged under diverse names in major chemical repositories:

These synonyms highlight the compound’s structural features while adhering to platform-specific nomenclature rules. For example, PubChem prioritizes hyphenation for substituent placement, whereas MolCore uses numerical locants.

Properties

IUPAC Name |

(4R)-2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRABGDHEKOTVGC-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of pyridine derivatives with thiazolidine-4-carboxylic acid. One common method includes the use of pyridine-2-carboxaldehyde and thiazolidine-4-carboxylic acid in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for various chemical modifications, which can lead to new derivatives with enhanced properties.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Activity : Research indicates that it possesses notable antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measured at 15 mm and 12 mm respectively (Table 1) .

| Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent. It induces apoptosis in cancer cells through activation of caspase pathways. The compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM against various human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) (Table 2) .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 5.10 |

| HCT116 | 10.05 |

| MCF-7 | 22.08 |

Medicine

The therapeutic potential of this compound extends into medicine:

- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics enhances anticancer efficacy while reducing side effects, suggesting its role as an adjunct therapy in cancer treatment.

- Inflammation Modulation : Other studies have shown that thiazolidine derivatives can modulate inflammatory pathways, indicating broader therapeutic applications beyond cancer treatment.

Industry

In industrial applications, this compound is utilized in developing new materials and catalysts for chemical reactions. Its unique structural features make it suitable for various synthetic pathways in material science.

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

- HepG2 Cell Study : A study highlighted that treatment with the compound led to significant reductions in cell viability in HepG2 cells, indicating its potential as a hepatoprotective agent against liver cancer.

- Antitumor Studies : A series of compounds derived from thiazolidine structures were screened for antiproliferative activity against melanoma and prostate cancer cells, revealing promising results for certain derivatives .

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The biological and chemical properties of 1,3-thiazolidine-4-carboxylic acid derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Pyridin-2-yl and benzothiazolyl substituents confer moderate hydrophilicity, whereas polyhydroxyalkyl groups (e.g., glucose) drastically enhance water solubility .

- Stability : Sodium salts of 2S-TCAs are more stable than free acids, making them preferable for industrial applications . The pyridin-2-yl analog’s stability is attributed to intramolecular hydrogen bonding, as observed in its crystal structure .

Biological Activity

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S, has garnered attention for its potential biological activity. This compound features a thiazolidine ring fused with a pyridine ring, which imparts unique chemical properties that may influence its biological interactions. This article reviews the current understanding of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.

The compound is notable for its structural characteristics:

- Molecular Weight : 210.25 g/mol

- CAS Number : 84682-22-4

The synthesis typically involves the reaction of 2-aminopyridine with thioglycolic acid under acidic conditions, leading to the formation of the thiazolidine ring through cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against prostate cancer and ovarian cancer cell lines . The specific pathways through which these compounds exert their effects are still under investigation but may involve apoptosis induction and inhibition of cell proliferation.

Antioxidant Activity

Antioxidant properties have also been reported for this class of compounds. A study indicated that thiazolidinones can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for protecting against cellular damage and may contribute to the overall therapeutic profile of these compounds.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Cellular Interaction : It can form stable complexes with biomolecules, potentially altering their function and leading to therapeutic effects .

Case Studies

Recent studies have highlighted the efficacy of thiazolidine derivatives in various biological applications:

- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives exhibited IC50 values in the micromolar range against prostate cancer cell lines .

- Antimicrobial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique properties that may enhance its biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Pyridin-2-thiazole-4-carboxylic acid | Low | Moderate | High |

| Thiazolidinone derivatives | High | High | Very High |

Q & A

Q. What are the key considerations for synthesizing 2-aryl-substituted thiazolidine-4-carboxylic acid derivatives with high enantiomeric purity?

Synthesis of such derivatives requires precise control of stereochemistry. Methods include cyclocondensation of cysteine or its derivatives with substituted aldehydes under acidic or basic conditions. For example, chiral auxiliaries or catalysts can enforce enantioselectivity, as seen in the synthesis of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, where crystallography confirmed stereochemical outcomes . Reaction parameters (pH, temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis characterization via chiral HPLC or X-ray diffraction is critical for verifying purity .

Q. How can researchers validate the structural integrity of thiazolidine-4-carboxylic acid derivatives using spectroscopic and crystallographic methods?

- FT-IR : Identify characteristic peaks (e.g., N–H stretching at 1571–1580 cm⁻¹ in 2-aryl-substituted derivatives) .

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For example, coupling constants in -NMR can distinguish cis/trans isomers .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, resolving bond lengths/angles, and detecting hydrogen bonding networks .

Intermediate Research Questions

Q. What experimental designs are optimal for assessing the antimicrobial activity of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid derivatives against resistant bacterial strains?

- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) with agar diffusion or broth dilution methods. Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only).

- Strain selection : Test against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl) analogs) show enhanced activity due to electron-withdrawing effects .

- Data analysis : Compare inhibition zones (mm) or minimum inhibitory concentrations (MICs) using ANOVA or non-parametric tests to address biological variability .

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolidine derivatives?

Contradictions may arise from substituent electronic/steric effects or assay conditions. For example:

- Substituent position : Para-nitro groups enhance activity over ortho/meta due to improved resonance stabilization and membrane penetration .

- Solubility : LogP values (e.g., 2.566 for 2-(4-bromophenyl) derivatives) influence bioavailability; use co-solvents (DMSO) in assays to mitigate solubility artifacts .

- Metabolic stability : Evaluate derivatives for susceptibility to enzymatic degradation (e.g., via liver microsome assays) .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of thiazolidine derivatives targeting bacterial enzymes or resistance pathways?

- Molecular docking : Use software like AutoDock to model interactions with targets (e.g., penicillin-binding proteins in MRSA). Validate with site-directed mutagenesis .

- Proteomics : Compare protein expression profiles in treated vs. untreated bacteria via 2D gel electrophoresis or LC-MS/MS.

- Resistance studies : Serial passage experiments under sub-MIC conditions can identify emergent resistance mutations, guiding structural modifications .

Q. How should researchers design in vivo studies to evaluate the pharmacological potential of thiazolidine derivatives while addressing ethical and technical challenges?

- Animal models : Use rodent infection models (e.g., murine MRSA sepsis) with dose-ranging studies. Group sizes (e.g., n=16 per group) ensure statistical power .

- Formulation : Optimize pharmacokinetics using PEGylated nanoparticles or liposomes to enhance solubility and reduce toxicity.

- Ethical compliance : Follow ARRIVE guidelines for humane endpoints and minimize animal distress. Include sham-treated controls .

Methodological Challenges

Q. How can crystallographers refine structures of thiazolidine derivatives when encountering low-resolution or twinned data?

Q. What analytical techniques are most reliable for detecting and quantifying thiazolidine derivatives in complex biological matrices?

- LC-MS/MS : Offers high sensitivity and specificity. Use deuterated internal standards to correct for matrix effects.

- Derivatization : Convert carboxylic acid groups to methyl esters via BF₃/MeOH for improved GC-MS detection .

- Bound-state analysis : For labile derivatives (e.g., 2-(isobutyl) analogs), avoid thermal degradation during sample preparation by using mild extraction solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.